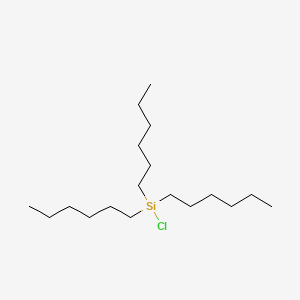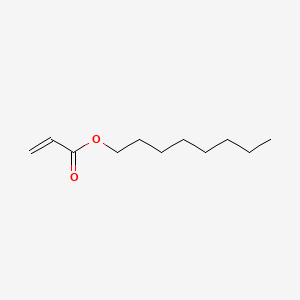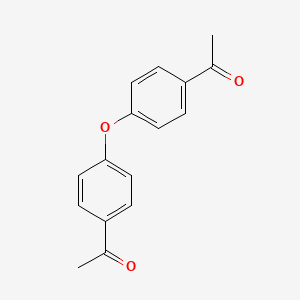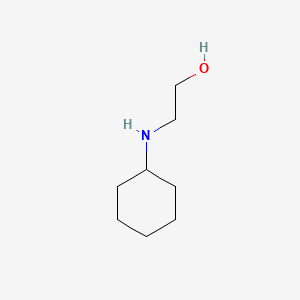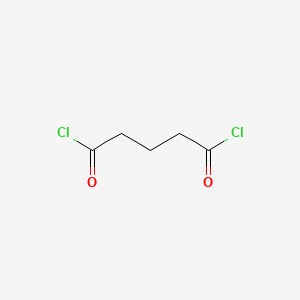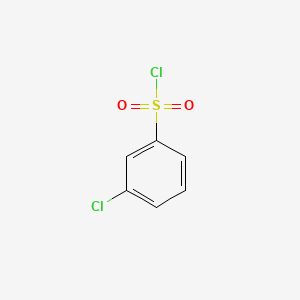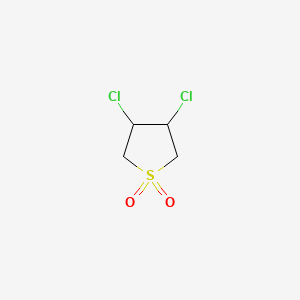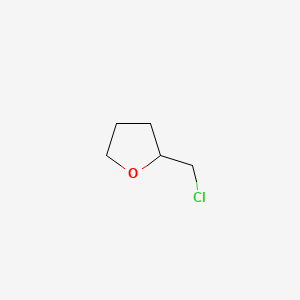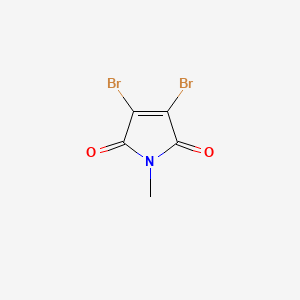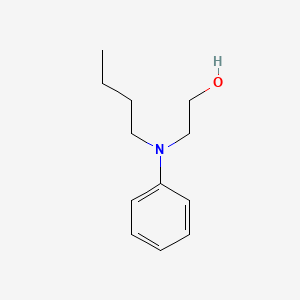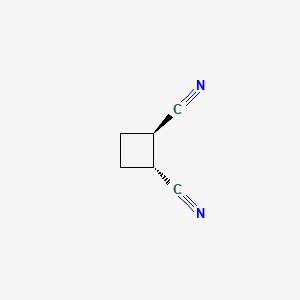![molecular formula C8H12O2 B1346715 双环[2.2.1]庚烷-2-羧酸 CAS No. 824-62-4](/img/structure/B1346715.png)
双环[2.2.1]庚烷-2-羧酸
描述
“Bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as “2-Norbornanecarboxylic acid”, “Norbornane-2-carboxylic acid”, and "Bicyclo (2.2.1)heptane-2-carboxylic acid" .
Synthesis Analysis
An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a novel gamma-turn mimic has been achieved . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes .
Molecular Structure Analysis
The molecular weight of “Bicyclo[2.2.1]heptane-2-carboxylic acid” is 140.18 g/mol . The IUPAC name is "bicyclo [2.2.1]heptane-2-carboxylic acid" . The InChI code is "InChI=1S/C8H12O2/c9-8 (10)7-4-5-1-2-6 (7)3-5/h5-7H,1-4H2, (H,9,10)" .
Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane-2-carboxylic acid” has a molecular weight of 140.18 g/mol . The computed XLogP3-AA value is 1.8 .
科学研究应用
质谱在立体化学问题中的应用
双环[2.2.1]庚烷-2-羧酸及其立体异构体的质谱行为已被广泛研究。这项研究为立体异构体的表征及其断裂模式提供了重要的见解,增强了我们对有机化合物中立体化学的理解 (Curcuruto et al., 1991).
晶体和分子结构分析
双环[2.2.1]庚烷-2-羧酸衍生物的晶体和分子结构已通过单晶 X 射线分析确定。这项研究对于了解这些化合物的物理和化学性质以及它们在包括材料科学和制药在内的各个领域的潜在应用至关重要 (Glass et al., 1990).
聚酰亚胺的开发
已经对使用双环[2.2.1]庚烷-2-羧酸衍生物合成全脂环聚酰亚胺进行了研究。这些研究对于开发在包括电子和航空航天在内的各个行业中具有潜在应用的新材料至关重要 (Matsumoto, 2001).
手性助剂的合成
双环[2.2.1]庚烷-2-羧酸已被用于合成非对映异构体纯手性助剂。这些化合物在不对称合成领域具有重要意义,不对称合成是药物和精细化学品开发中的一个关键领域 (Ishizuka et al., 1990).
微生物不对称羟基化
已经探索了各种微生物对双环[2.2.1]庚烷-2-羧酸的羟基化,导致手性合成子的产生。这些发现对绿色化学和生物催化领域具有重要意义 (Yamazaki & Maeda, 1985).
双环叔 α-氨基酸的合成
研究表明使用双环[2.2.1]庚烷-2-羧酸衍生物合成新型双环 α-氨基酸。这些化合物对于生成神经元烟碱受体配体很重要,突出了它们在神经科学和药理学研究中的潜力 (Strachan et al., 2006).
受限蛋氨酸类似物的开发
对双环[2.2.1]庚烷-2-羧酸的研究导致了构象受限蛋氨酸类似物的合成。这些研究有助于我们了解蛋白质结构和功能,对药物设计和分子生物学具有影响 (Glass et al., 1992).
双环[2.2.1]庚烷二羧酸的对映选择性合成
已经对双环[2.2.1]庚烷-2,3-二羧酸半酯的对映选择性合成进行了研究。这些发现对于合成天然产物的非手性结构单元很重要,并增强了我们在不对称合成中的能力 (Ohtani et al., 1991).
均肽的研究
已经对基于双环[2.2.1]庚烷-2-内-羧酸的均肽进行了研究,揭示了它们对有序二级结构的偏好。这项研究为肽化学和蛋白质工程提供了宝贵的见解 (Otani et al., 2012).
双环叔 α-氨基酸的合成
已经对使用双环[2.2.1]庚烷-2-羧酸合成双环 α-氨基酸进行了进一步的研究,重点是生成神经元烟碱受体的配体。这突出了该化合物在神经化学研究中的重要性 (Strachan et al., 2006).
未来方向
属性
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWDXIHOJGWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901315 | |
| Record name | NoName_413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
824-62-4, 934-28-1, 934-29-2 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornanecarboxylic acid, endo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-bicyclo(2.2.1)heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

